4-(3-bromophenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
4-(3-BROMOPHENYL)-3-(2-HYDROXYPHENYL)-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Properties
Molecular Formula |
C25H20BrN3O2 |
|---|---|
Molecular Weight |
474.3 g/mol |
IUPAC Name |
4-(3-bromophenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C25H20BrN3O2/c26-18-10-6-9-17(15-18)24-21-22(19-11-4-5-12-20(19)30)27-28-23(21)25(31)29(24)14-13-16-7-2-1-3-8-16/h1-12,15,24,30H,13-14H2,(H,27,28) |
InChI Key |
OUFZFUBGZLEAPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(C3=C(C2=O)NN=C3C4=CC=CC=C4O)C5=CC(=CC=C5)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-BROMOPHENYL)-3-(2-HYDROXYPHENYL)-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. The starting materials might include bromobenzene derivatives, hydroxybenzene derivatives, and phenylethyl compounds. Common synthetic routes could involve:
Cyclization reactions: Formation of the pyrazole ring through cyclization of appropriate precursors.
Substitution reactions: Introduction of bromine and hydroxyl groups through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:
Catalysis: Use of catalysts to improve reaction efficiency.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of bromine to hydrogen.
Substitution: Replacement of bromine with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound might be studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biology, it could be investigated for its biological activity, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicine, the compound might be explored for its potential therapeutic applications, including drug development.
Industry
In industry, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, such as signaling cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-BROMOPHENYL)-3-(2-HYDROXYPHENYL)-5-(2-PHENYLETHYL)-1H-PYRAZOLE
- 4-(3-BROMOPHENYL)-3-(2-HYDROXYPHENYL)-5-(2-PHENYLETHYL)-1H-IMIDAZOLE
Uniqueness
The uniqueness of 4-(3-BROMOPHENYL)-3-(2-HYDROXYPHENYL)-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific structural features, such as the combination of bromine, hydroxyl, and phenylethyl groups, which might confer unique reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
